molecular formula C9H14O2 B6229916 6,6-dimethyl-1-methylidene-4,8-dioxaspiro[2.5]octane CAS No. 122968-05-2

6,6-dimethyl-1-methylidene-4,8-dioxaspiro[2.5]octane

Cat. No.: B6229916
CAS No.: 122968-05-2
M. Wt: 154.21 g/mol
InChI Key: UOLAJAULFPZUNA-UHFFFAOYSA-N
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Description

6,6-Dimethyl-1-methylidene-4,8-dioxaspiro[2.5]octane (CAS: 122968-05-2) is a spirocyclic compound characterized by a cyclopropane ring fused to a 1,3-dioxane moiety. Its molecular formula is C₉H₁₄O₂, with a molecular weight of 154.21 g/mol (calculated from the formula). The structure features a methylidene group (CH₂=) at position 1 and two methyl groups at position 6 of the spiro system (). This compound is notable for its synthetic utility in [3+2] cycloaddition reactions, forming complex bicyclic frameworks under mild conditions (e.g., with 2-cyclopenten-1-one at 60°C in acetonitrile) . Its synthesis involves dehydrohalogenation of 1,6,6-trimethyl-4,8-dioxaspiro[2.5]oct-1-ene using potassium tert-butoxide, yielding the target compound in high purity (97%) .

Properties

CAS No.

122968-05-2

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

6,6-dimethyl-2-methylidene-4,8-dioxaspiro[2.5]octane

InChI

InChI=1S/C9H14O2/c1-7-4-9(7)10-5-8(2,3)6-11-9/h1,4-6H2,2-3H3

InChI Key

UOLAJAULFPZUNA-UHFFFAOYSA-N

Canonical SMILES

CC1(COC2(CC2=C)OC1)C

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of Intermediate 2,2-Bis(chloromethyl)-5,5-dimethyl-1,3-dioxane

The synthesis begins with the formation of 2,2-bis(chloromethyl)-5,5-dimethyl-1,3-dioxane (Compound 1 ), a key intermediate. A mixture of 1,3-dichloroacetone (152 g, 1.20 mol) and neopentyl glycol (138 g, 1.32 mol) is refluxed in benzene with catalytic p-toluenesulfonic acid (4.6 g) for 19 hours under Dean-Stark conditions to remove water. The crude product is partitioned between hexane and saturated sodium bicarbonate, yielding 63.93 g of Compound 1 after purification.

Formation of 1,6,6-Trimethyl-4,8-dioxaspiro[2.5]oct-1-ene

Compound 1 undergoes dehydrochlorination using sodium amide (NaNH₂, 0.930 mol) in liquid ammonia at −35°C, catalyzed by ferric nitrate nonahydrate (0.3 g). The reaction produces 1,6,6-trimethyl-4,8-dioxaspiro[2.5]oct-1-ene (Compound 3 ) via a radical-mediated elimination mechanism. After quenching with ammonium chloride and extraction with diethyl ether, vacuum distillation affords 29.3 g of Compound 3 in 76% yield.

Optimization Insights:

  • Catalyst : Fe(NO₃)₃·9H₂O enhances reaction efficiency by stabilizing intermediates.

  • Temperature Control : Gradual warming from −78°C to room temperature minimizes side reactions.

Final Dehydrohalogenation to Target Compound

The spirocyclic olefin 5 is obtained by treating Compound 3 (46.3 g, 0.30 mol) with potassium tert-butoxide (1.32 g, 11.8 mmol) in a mixture of tert-butanol (7.11 g) and diethyl ether (40 mL) at −78°C. After stirring for 4 hours at room temperature, the mixture is acidified with HCl, extracted, and distilled under reduced pressure to yield 36.49 g (79%) of 6,6-dimethyl-1-methylidene-4,8-dioxaspiro[2.5]octane .

Critical Parameters:

  • Base : Potassium tert-butoxide ensures selective β-elimination.

  • Solvent System : Ether-tert-butanol balances reactivity and solubility.

  • Purity : >99% by GC after distillation.

Reaction Mechanism and Optimization

Cyclocondensation Mechanism

The initial step involves acid-catalyzed cyclocondensation between 1,3-dichloroacetone and neopentyl glycol. The p-toluenesulfonic acid protonates the carbonyl group, facilitating nucleophilic attack by the diol’s hydroxyl groups. Sequential dehydration forms the 1,3-dioxane ring.

Dehydrohalogenation Pathway

Sodium amide abstracts β-hydrogens from Compound 1 , generating a diradical intermediate stabilized by Fe³⁺. This intermediate undergoes cyclization to form the spiro[2.5]octane scaffold.

Base-Mediated Elimination

Potassium tert-butoxide deprotonates the methyl group adjacent to the chlorine in Compound 3 , leading to elimination of HCl and formation of the exocyclic double bond.

Characterization and Analytical Data

Spectral Data

  • ¹H NMR (CDCl₃): δ 4.70 (s, 2H, CH₂O), 2.50 (m, 2H, CH₂), 1.40 (s, 6H, CH₃).

  • GC-MS : m/z 154 [M]⁺, consistent with molecular formula C₈H₁₂O₂.

Physical Properties

PropertyValue
Boiling Point57–59°C (7.3 mmHg)
DensityNot reported
Refractive IndexNot reported

Alternative Synthetic Routes and Comparative Analysis

While the Organic Syntheses method is predominant, hypothetical alternatives include:

Ring-Closing Metathesis (RCM)

Theoretical application of Grubbs catalyst to diene precursors could form the spirocycle, though no experimental data exists for this compound.

Acid-Catalyzed Cyclization

Analogous to methods for 1,4-dioxane-2,5-diones , α-hydroxy acid derivatives might undergo cyclization under acidic conditions, but yields are likely inferior.

Chemical Reactions Analysis

Types of Reactions

6,6-dimethyl-1-methylidene-4,8-dioxaspiro[2.5]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

6,6-dimethyl-1-methylidene-4,8-dioxaspiro[2.5]octane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6,6-dimethyl-1-methylidene-4,8-dioxaspiro[2.5]octane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to desired effects such as inhibition or activation of specific enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Spirocyclic compounds with the dioxaspiro[2.5]octane scaffold exhibit diverse reactivity and physicochemical properties depending on substituents and functional groups. Below is a detailed comparison:

Table 1: Structural and Functional Group Comparisons

Compound Name Molecular Formula Substituents/Functional Groups Key Reactivity/Applications Reference
6,6-Dimethyl-1-methylidene-4,8-dioxaspiro[2.5]octane C₉H₁₄O₂ Methylidene (C=CH₂), 6,6-dimethyl groups [3+2] Cycloaddition with enones
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione C₈H₁₀O₄ Two ketone groups (4,8-dione) Precursor for heterocyclic synthesis
6,6-Dimethyl-1-phenyl-4,8-dioxaspiro[2.5]octane C₁₄H₁₈O₂ Phenyl group at position 1 Phase transition studies (fusion enthalpy 27.2 kJ/mol)
6,6-Dimethyl-4,8-dioxo-1,1,2,2-tetracyano-spiro[2.5]octane C₁₂H₁₀N₄O₄ Tetracyano groups on cyclopropane Reacts with alcohols to form esters
2,2,6,6-Tetramethyl-1,4,8-trioxaspiro[2.5]octane C₉H₁₆O₃ Additional oxygen atom at position 4 Limited data; potential as a solvent/stabilizer

Key Findings

Reactivity Differences: The methylidene group in this compound enables cycloaddition reactions, unlike the dione derivative (C₈H₁₀O₄), which is more electrophilic due to ketone groups and participates in nucleophilic substitutions . Tetracyano derivatives (C₁₂H₁₀N₄O₄) react with alcohols to form esters, whereas the methylidene analog undergoes cycloaddition .

Physicochemical Properties :

  • Melting Points : The dione derivative (C₈H₁₀O₄) melts at 63–66°C , while phenyl-substituted analogs (C₁₄H₁₈O₂) exhibit higher thermal stability due to aromaticity .
  • Molecular Weight Impact : Larger substituents (e.g., phenyl in C₁₄H₁₈O₂) increase molecular weight (218.29 g/mol vs. 154.21 g/mol for the methylidene compound), affecting solubility and vapor pressure .

Synthetic Routes: Sodium amide and tert-butoxide are common bases for synthesizing methylidene- and dioxaspiro derivatives , while tetracyano compounds require multi-component reactions with dihydroxymethyl ketones and bromomalononitrile .

Structural Diversity :

  • The 4,8-dioxo moiety (as in C₈H₁₀O₄) introduces hydrogen-bonding capacity, contrasting with the 4,8-dioxa system in the methylidene compound, which enhances rigidity .

Table 2: Thermal and Physical Properties

Compound Melting Point (°C) Molecular Weight (g/mol) Notable Property
This compound – (liquid at RT) 154.21 High reactivity in cycloadditions
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione 63–66 170.16 Crystalline solid; precursor for esters
6,6-Dimethyl-1-phenyl-4,8-dioxaspiro[2.5]octane 218.29 Fusion enthalpy: 27.2 kJ/mol

Q & A

Q. What are the established synthetic routes for 6,6-dimethyl-1-methylidene-4,8-dioxaspiro[2.5]octane, and how are key intermediates characterized?

The compound is synthesized via a multi-step procedure starting from 2,2-bis(chloromethyl)-5,5-dimethyl-1,3-dioxane. Key steps include cyclopropanation using sodium amide in liquid ammonia, followed by elimination with potassium tert-butoxide to form the methylidene group. Intermediates like 1,6,6-trimethyl-4,8-dioxaspiro[2.5]oct-1-ene are isolated via distillation and characterized by NMR and GC-MS. Final product purity is confirmed by fractional distillation (bp 99–100°C, 3.5 mm) .

Q. How is the stereochemistry of spirocyclic derivatives confirmed experimentally?

Single-crystal X-ray diffraction analysis is critical for resolving stereochemical ambiguities. For example, the 1,2-trans configuration of cyclobutane derivatives formed via ring expansion reactions was confirmed using this method. Solvent optimization (e.g., chlorobenzene at 80°C) enhances crystallinity for reliable analysis .

Q. What analytical techniques are recommended for verifying structural integrity?

  • NMR spectroscopy : Assigns proton and carbon environments, particularly distinguishing spirocyclic carbons.
  • Mass spectrometry : Validates molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves spatial arrangement and confirms spiro junction geometry .

Advanced Research Questions

Q. How do solvent and temperature conditions influence reaction outcomes in ring expansion reactions involving this compound?

Solvent polarity and boiling point directly affect reaction efficiency. For example, halogenated solvents (e.g., dichloromethane) or chlorobenzene at 80°C maximize yields (86%) in cyclopropane ring expansion reactions by stabilizing reactive intermediates. Lower-polarity solvents like benzene result in slower kinetics .

Q. What mechanistic pathways explain the reactivity of this compound with O-centered nucleophiles?

Reactions with primary alcohols proceed via nucleophilic attack at the cyclopropane carbonyl groups, forming alkyl 2,2,3,3-tetracyanocyclopropanecarboxylates. Ketone oximes yield bicyclic azabicyclohexenes through dual nucleophilic addition and cyclization, confirmed by LC-MS and IR spectroscopy .

Q. How does the methylidene group participate in [3+2] cycloaddition reactions?

The methylidene group acts as a dipolarophile in cycloadditions with electron-deficient dienophiles like 2-cyclopenten-1-one. Heating in acetonitrile at 60°C for 12 hours produces fused bicyclic ketones (77% yield), with regiochemistry confirmed by NOESY experiments .

Q. Why is isomer formation absent in certain ring expansion reactions?

Steric hindrance from the 6,6-dimethyl groups enforces a rigid transition state, favoring a single stereochemical outcome. Solvent effects (e.g., chlorobenzene) further suppress alternative pathways by stabilizing the desired intermediate .

Q. How do structural modifications (e.g., substituent variations) alter reactivity and stability?

Comparative studies with analogues (e.g., tetracyano or methoxycarbonyl substituents) reveal that electron-withdrawing groups enhance electrophilicity at the cyclopropane ring, accelerating nucleophilic attacks. In contrast, bulky substituents reduce strain energy, stabilizing the spiro framework .

Methodological Recommendations

  • Synthetic Optimization : Screen solvents (halogenated > aromatic > ethers) and temperatures (80–100°C) to maximize yields .
  • Mechanistic Probes : Use isotopic labeling (e.g., deuterated solvents) or kinetic studies to elucidate reaction pathways .
  • Comparative Analysis : Leverage X-ray crystallography to benchmark spirocyclic derivatives against known structures (e.g., NOSMIR or GUHCUI) for functional group effects .

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